![molecular formula C13H14ClNO2 B1386229 4-Chloro-6,7-diethoxyquinoline CAS No. 767225-24-1](/img/structure/B1386229.png)
4-Chloro-6,7-diethoxyquinoline
Overview
Description
4-Chloro-6,7-diethoxyquinoline is a chemical compound with the molecular formula C11H10ClNO2 . It is used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of 4-Chloro-6,7-diethoxyquinoline involves several steps . The raw material, 3,4-dimethoxyaniline, undergoes nitrification to obtain 2-nitro-4,5-dimethoxyacetophenone. This is then condensed with N,N-dimethylformamide dimethyl acetal to obtain 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. A hydrogenation reaction then leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization of the molecules. Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline yields the desired product .Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7-diethoxyquinoline is almost planar . The C atoms of the methoxy groups deviate slightly from the least-squares plane defined by the atoms of the quinoline ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Chloro-6,7-diethoxyquinoline include nitrification, condensation, reduction cyclization, and chlorination .Physical And Chemical Properties Analysis
4-Chloro-6,7-diethoxyquinoline has a molecular weight of 223.65 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donors and has three hydrogen bond acceptors . The compound has two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 223.0400063 g/mol . The topological polar surface area of the compound is 31.4 Ų .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 4-Chloro-6,7-diethoxyquinoline, focusing on its unique applications:
Anticancer Agent Synthesis
4-Chloro-6,7-diethoxyquinoline: is used as an intermediate in the synthesis of various pharmaceutical compounds with anticancer properties. It is notably used in the preparation of Tivozanib and Cabozantinib , which are potent anticancer agents .
Anti-proliferative Activities
This compound has been incorporated into the design and synthesis of novel quinazoline derivatives evaluated for their anti-proliferative activities against human cancer cell lines .
Chemical Synthesis Intermediate
It serves as a key intermediate for synthesizing a wide range of biologically active compounds due to its reactive sites which allow for further chemical modifications .
Pharmaceutical Research
Mechanism of Action
Target of Action
4-Chloro-6,7-diethoxyquinoline is a synthetic compound that serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds . It is used in the preparation of drugs such as Tivozanib (T447205) and Cabozantinib (C051500), which are used as anticancer drugs . The primary targets of these drugs are typically cancer cells, where they inhibit the growth and proliferation of the cells.
Action Environment
The action, efficacy, and stability of 4-Chloro-6,7-diethoxyquinoline and the drugs it is used to synthesize can be influenced by various environmental factors. These can include factors within the body, such as pH and the presence of other substances, as well as external factors such as temperature and light. For example, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
properties
IUPAC Name |
4-chloro-6,7-diethoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-12-7-9-10(14)5-6-15-11(9)8-13(12)17-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRSCIYUFWGGGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-diethoxyquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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